3,3,3-Trifluoropropylmethanesulfonate
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Overview
Description
3,3,3-Trifluoropropylmethanesulfonate is an organic compound with the molecular formula C4H7F3O3S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoropropyl and methanesulfonate groups, contributing to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropylmethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is then washed, dried, and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 3,3,3-trifluoropropanol and methanesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3,3,3-Trifluoropropanol and methanesulfonic acid.
Scientific Research Applications
3,3,3-Trifluoropropylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoropropyl groups into molecules.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropylmethanesulfonate involves its ability to act as an electrophile, facilitating the substitution of its trifluoropropyl group with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 3,3,3-Trifluoropropyltrimethoxysilane
- 3,3,3-Trifluoropropylmethanesulfonyl chloride
- 3,3,3-Trifluoropropylamine
Comparison: 3,3,3-Trifluoropropylmethanesulfonate is unique due to its combination of trifluoropropyl and methanesulfonate groups, which provide distinct reactivity and properties compared to similar compounds. For instance, 3,3,3-Trifluoropropyltrimethoxysilane is primarily used in surface modification, while 3,3,3-Trifluoropropylmethanesulfonyl chloride is a more reactive intermediate used in various chemical syntheses .
Properties
IUPAC Name |
4,4,4-trifluorobutane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c5-4(6,7)2-1-3-11(8,9)10/h1-3H2,(H,8,9,10)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJYKNDQMVDBKS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3O3S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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